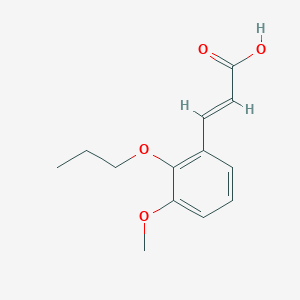

![molecular formula C16H18F2N2OS2 B2834896 3-(2,6-difluorophenyl)-4-[(2,6-dimethylmorpholino)methyl]-1,3-thiazole-2(3H)-thione CAS No. 866153-89-1](/img/structure/B2834896.png)

3-(2,6-difluorophenyl)-4-[(2,6-dimethylmorpholino)methyl]-1,3-thiazole-2(3H)-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2,6-difluorophenyl)-4-[(2,6-dimethylmorpholino)methyl]-1,3-thiazole-2(3H)-thione” is a thiazole derivative. Thiazoles are aromatic compounds that contain both sulfur and nitrogen in a five-membered ring. They are found in many important drugs and natural products .

Molecular Structure Analysis

The molecular structure of this compound would include a thiazole ring attached to a phenyl ring (which has two fluorine substituents) and a morpholine ring (which has two methyl substituents). The morpholine ring is attached to the thiazole ring through a methylene bridge .Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The presence of the fluorine atoms on the phenyl ring could make it more reactive towards electrophiles due to the electron-withdrawing nature of fluorine.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and the presence of heteroatoms would all influence its properties .Scientific Research Applications

Aggregation-Induced Emission (AIE) Active Materials

Research on heteroleptic cationic Ir(III) complexes, including those with difluorophenyl groups, has contributed to the development of materials with tunable emissions and mechanoluminescence. These materials show promise in data security protection, indicating potential applications of similar compounds in smart luminescent materials (Song et al., 2016).

Molecular Structure Analysis

The molecular structure and properties of compounds similar to the one have been characterized using various spectroscopic methods. This includes the study of molecular geometry, vibrational frequencies, and chemical shifts, offering a foundation for the design and application of new materials with tailored properties (Özdemir et al., 2010).

Antimicrobial and Antifungal Activity

Thiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Such research underscores the potential of thiazole-based compounds in developing new antimicrobial agents, with specific derivatives showing higher activity than standard drugs in some cases (Kubicová et al., 2003).

Anticancer Agents

The synthesis of novel α-aminophosphonate derivatives with a 2-oxoquinoline structure, through a one-pot three-component method, has been explored for antitumor activities. This highlights the role of thiazole and related compounds in the search for new anticancer medications, with some compounds showing potent inhibitory activities against various cancer cell lines (Fang et al., 2016).

Organic Light-Emitting Diode (OLED) Applications

Homoleptic cyclometalated iridium(III) complexes, including those with thiophene and fluorophenyl groups, have been studied for their phosphorescence properties. These findings are instrumental in the development of OLED devices with high efficiency and pure-red emission, suggesting potential applications of similar thiazole derivatives in OLED technology (Tsuboyama et al., 2003).

Future Directions

Properties

IUPAC Name |

3-(2,6-difluorophenyl)-4-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-thiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18F2N2OS2/c1-10-6-19(7-11(2)21-10)8-12-9-23-16(22)20(12)15-13(17)4-3-5-14(15)18/h3-5,9-11H,6-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXNZAJOVQPDFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CSC(=S)N2C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18F2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(1H-pyrazol-1-yl)propanamido]cyclohexane-1-carboxylic acid](/img/structure/B2834815.png)

![1-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-indole-3-carbaldehyde](/img/structure/B2834820.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2834822.png)

![N-(4-methylcyclohexyl)-1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2834830.png)

carbamoyl}ethyl)but-2-ynamide](/img/structure/B2834831.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N,N-diethylethanamine](/img/structure/B2834832.png)